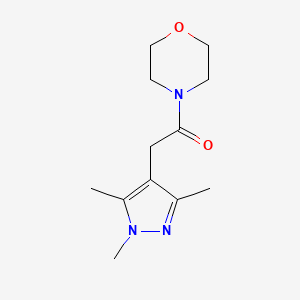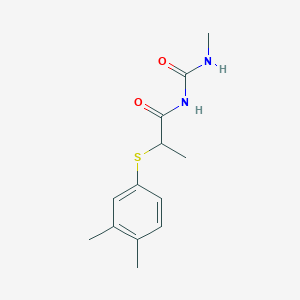
N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as QPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. QPTA is a synthetic compound that belongs to the class of pyrazole-based compounds, which have been shown to possess various biological activities.
Wirkmechanismus
The mechanism of action of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Furthermore, N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in programmed cell death.
Biochemical and physiological effects:
N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide inhibits the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators. N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been found to inhibit the activation of NF-κB, which regulates the expression of genes involved in inflammation and cancer. Furthermore, N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In vivo studies have demonstrated that N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has anti-inflammatory, anti-tumor, and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments include its relatively simple synthesis method and its potential applications in medicinal chemistry. N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to possess various biological activities, making it a potential candidate for drug development. However, the limitations of using N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments include its low solubility in water and its potential toxicity. Further studies are needed to determine the optimal dosage and administration route of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide.
Zukünftige Richtungen
There are several future directions for the study of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. First, further studies are needed to elucidate the mechanism of action of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. Second, studies are needed to determine the optimal dosage and administration route of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. Third, studies are needed to evaluate the safety and toxicity of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in vivo. Fourth, studies are needed to investigate the potential applications of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in the treatment of various diseases, including cancer and inflammation. Fifth, studies are needed to develop novel derivatives of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide with improved pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 5-chloroquinoline-8-carbaldehyde with 1,3,5-trimethylpyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-hydroxysuccinimide (NHS) and N,N'-diisopropylethylamine (DIPEA) to obtain the final product, N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. The overall yield of N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is around 60%, and the purity can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Furthermore, N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-quinolin-5-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-14(12(2)21(3)20-11)10-17(22)19-16-8-4-7-15-13(16)6-5-9-18-15/h4-9H,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLFAGFUZCTKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7505393.png)


![1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505421.png)


![N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7505453.png)
![1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505460.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B7505475.png)


![2-(2-oxo-2-pyrrolidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7505502.png)